N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with chloroacetyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the 3-chlorophenyl group to the quinoline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to prevent replication in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((2-phenylquinolin-4-yl)oxy)acetamide: Lacks the methoxy group, which may affect its binding affinity and biological activity.
N-(3-bromophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide: The bromine atom may confer different electronic properties compared to chlorine.
N-(3-chlorophenyl)-2-((2-(4-hydroxyphenyl)quinolin-4-yl)oxy)acetamide: The hydroxy group can form hydrogen bonds, potentially altering its interaction with biological targets.
Uniqueness
N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is unique due to the presence of both the 3-chlorophenyl and 4-methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-19-11-9-16(10-12-19)22-14-23(20-7-2-3-8-21(20)27-22)30-15-24(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIKALGRRRUWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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